

reactivity of the nitro group in 4-Bromo-2,3-dimethyl-6-nitroaniline

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Compound of Interest

Compound Name: 4-Bromo-2,3-dimethyl-6-nitroaniline

Cat. No.: B009208

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An In-Depth Technical Guide to the Reactivity of the Nitro Group in **4-Bromo-2,3-dimethyl-6-nitroaniline**

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the nitro group in **4-Bromo-2,3-dimethyl-6-nitroaniline** (CAS: 108485-13-8), a substituted aromatic compound with significant potential as an intermediate in synthetic chemistry.^[1] The guide delves into the molecular architecture and the complex interplay of electronic effects exerted by the various substituents, which collectively define the reactivity profile of the nitro moiety. Core transformations, including the reduction of the nitro group to a primary amine and its role in activating the aromatic ring toward nucleophilic aromatic substitution, are discussed in detail. Methodologies are supported by established chemical principles and field-proven protocols, offering researchers and drug development professionals a thorough resource for leveraging this molecule in complex synthetic applications.

Molecular Structure and Electronic Landscape

The reactivity of any functional group is intrinsically linked to the electronic environment of the molecule. In **4-Bromo-2,3-dimethyl-6-nitroaniline**, the aromatic ring is decorated with five substituents, each contributing distinct electronic effects that modulate the reactivity of the nitro group.

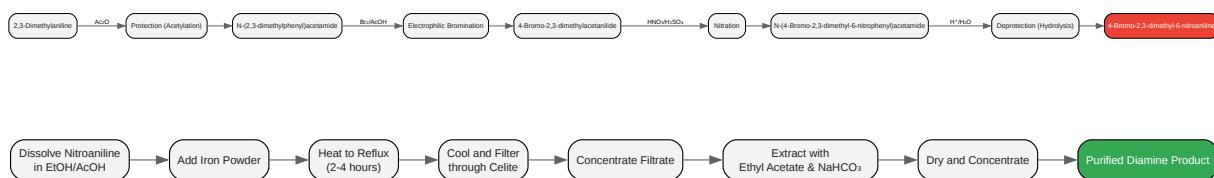
- **Nitro Group (-NO₂):** As a powerful electron-withdrawing group, the nitro moiety deactivates the aromatic ring towards electrophilic attack through both a strong negative inductive effect (-I) and a negative resonance effect (-M).[2] Its presence is paramount in influencing the key reactions discussed in this guide.
- **Amino Group (-NH₂):** Conversely, the amino group is a potent electron-donating group, primarily through its positive resonance effect (+M), which significantly outweighs its negative inductive effect. This "push" of electron density into the ring counteracts the "pull" from the nitro group.
- **Bromo Substituent (-Br):** The bromine atom exhibits a dual nature; it is electron-withdrawing via induction (-I) but can donate electron density through resonance (+M).[2] Its position ortho to the nitro group is particularly significant for nucleophilic aromatic substitution reactions.
- **Methyl Groups (-CH₃):** The two methyl groups at positions 2 and 3 are weak electron-donating groups through a positive inductive effect (+I), contributing to the overall electron density of the ring.

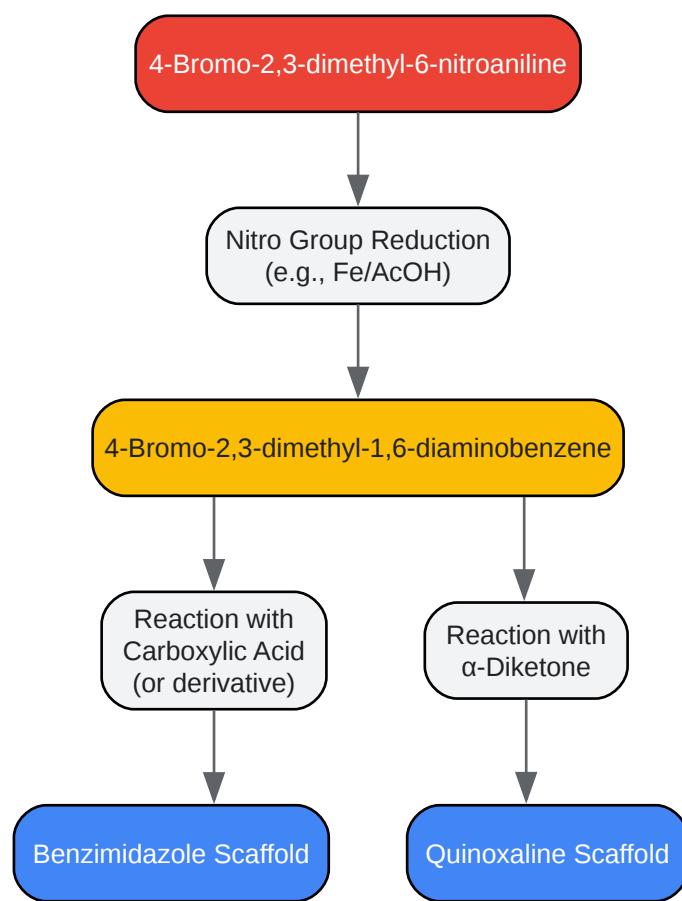
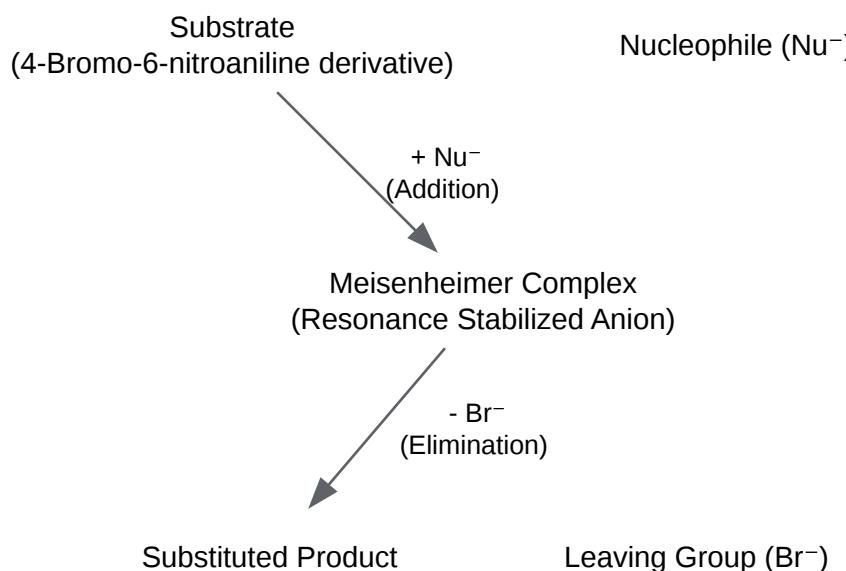
This "push-pull" system, created by the juxtaposition of strong electron-donating and electron-withdrawing groups, establishes a unique electronic landscape that makes the nitro group a focal point for chemical transformation.[2]

Synthesis of the Core Scaffold

While multiple synthetic routes to substituted nitroanilines exist, a common and logical approach involves the regioselective bromination and nitration of a suitable precursor. A plausible synthesis for **4-Bromo-2,3-dimethyl-6-nitroaniline** would start from 2,3-dimethylaniline.

Conceptual Synthetic Workflow





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References

- 1. 108485-13-8|4-Bromo-2,3-dimethyl-6-nitroaniline|BLD Pharm [bldpharm.com]
- 2. 4-Bromo-2-nitroaniline | 875-51-4 | Benchchem [benchchem.com]
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